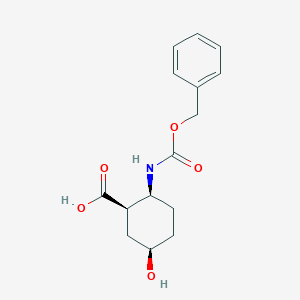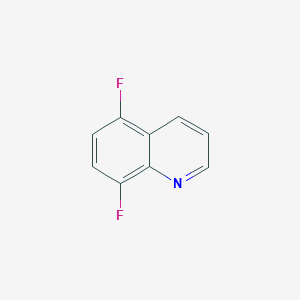
1-(Méthoxy méthoxy)-4-(trifluorométhyl)benzène
Vue d'ensemble
Description
1-(Methoxymethoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and a methoxymethoxy group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties .
Applications De Recherche Scientifique
1-(Methoxymethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties, such as increased metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and specialty materials, benefiting from the trifluoromethyl group’s electron-withdrawing effects
Mécanisme D'action
Target of Action
It’s known that trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through a radical trifluoromethylation mechanism.
Biochemical Pathways
The trifluoromethylation process is known to affect carbon-centered radical intermediates . This suggests that the compound may influence pathways involving these intermediates.
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds , which could potentially impact the bioavailability of this compound.
Result of Action
The trifluoromethylation process is known to result in the formation of carbon-centered radical intermediates , which could potentially lead to various downstream effects.
Action Environment
The trifluoromethylation process is known to be influenced by various factors, including the presence of other functional groups and the reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the trifluoromethylation of a suitable benzene derivative. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired trifluoromethylated product .
Industrial Production Methods: Industrial production of 1-(Methoxymethoxy)-4-(trifluoromethyl)benzene often involves large-scale trifluoromethylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction consistency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methoxymethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: NaOMe, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Comparaison Avec Des Composés Similaires
- 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene
- 1-(Methoxymethoxy)-2-(trifluoromethyl)benzene
- 1-(Methoxymethoxy)-4-(difluoromethyl)benzene
Comparison: 1-(Methoxymethoxy)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. The presence of the trifluoromethyl group in the para position can lead to distinct electronic effects, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
1-(methoxymethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-13-6-14-8-4-2-7(3-5-8)9(10,11)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVUGKXYBUTSFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451718 | |
| Record name | 1-(methoxymethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174265-24-8 | |
| Record name | 1-(methoxymethoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole](/img/structure/B175238.png)
![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)
![2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B175245.png)





![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)

